molecular formula C12H16FNS B13272327 N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine

N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine

Cat. No.: B13272327
M. Wt: 225.33 g/mol
InChI Key: SHKGVGUJDYVMOI-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine is an organic compound with the molecular formula C12H16FNS. It is characterized by the presence of a thiolane ring and a fluorophenyl group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine typically involves the reaction of 4-fluorophenylethylamine with thiolane-3-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiolane ring and a fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H16FNS

Molecular Weight

225.33 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine

InChI

InChI=1S/C12H16FNS/c13-11-3-1-10(2-4-11)5-7-14-12-6-8-15-9-12/h1-4,12,14H,5-9H2

InChI Key

SHKGVGUJDYVMOI-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NCCC2=CC=C(C=C2)F

Origin of Product

United States

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